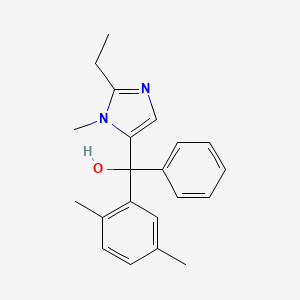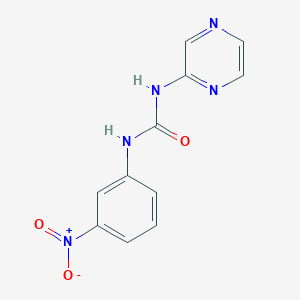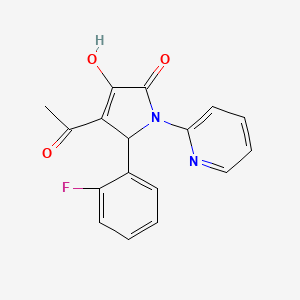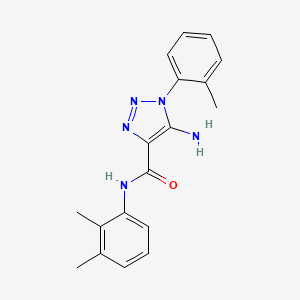
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine, also known as MNPA, is a nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is structurally similar to other nucleoside analogues such as gemcitabine and cytarabine, which are commonly used in chemotherapy. MNPA has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.
作用機序
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is incorporated into the DNA of cancer cells, which leads to DNA damage and cell death. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is rapidly converted to its active form in the body, which allows for efficient uptake into cancer cells. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have low toxicity in preclinical studies, which is a promising finding for its potential use in cancer treatment.
実験室実験の利点と制限
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, which makes it a useful tool for studying the mechanism of action of nucleoside analogues. However, N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine is not yet available for clinical use, which limits its applicability for in vivo studies.
将来の方向性
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine. One potential direction is to further investigate the synergistic effects of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with other chemotherapy drugs. Another direction is to explore the use of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in combination with immunotherapy, which could potentially enhance the immune response against cancer cells. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine in animal models before it can be considered for clinical trials.
合成法
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine can be synthesized using a multistep process that involves the conversion of 2-methyl-5-nitrophenol to a protected intermediate, which is then reacted with D-arabinofuranose to form the final product. The synthesis of N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been optimized to yield high purity and high yield.
科学的研究の応用
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have a synergistic effect when used in combination with other chemotherapy drugs, which could potentially improve treatment outcomes.
特性
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-5-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(14(18)19)4-8(6)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRIGRTTBFRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-alpha-D-arabinofuranosylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)
![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)


![5,12-di-1-naphthyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5140094.png)
![2,2'-[[5-(acetyloxy)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B5140104.png)


![N-[2-(allyloxy)benzyl]-3-methylaniline](/img/structure/B5140129.png)